molecular formula C15H24N2O4S B4703697 N-tert-butyl-4-methoxy-3-(propylsulfamoyl)benzamide

N-tert-butyl-4-methoxy-3-(propylsulfamoyl)benzamide

Cat. No.: B4703697
M. Wt: 328.4 g/mol
InChI Key: KMHJJFBHDHZYCN-UHFFFAOYSA-N
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Description

N-tert-butyl-4-methoxy-3-(propylsulfamoyl)benzamide is a chemical compound with the molecular formula C15H23NO4S It is a benzamide derivative, characterized by the presence of a tert-butyl group, a methoxy group, and a propylsulfamoyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-methoxy-3-(propylsulfamoyl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzoic acid with tert-butylamine to form the corresponding amide. This intermediate is then reacted with propylsulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction is typically carried out under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-methoxy-3-(propylsulfamoyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the sulfonyl group produces a sulfide derivative .

Scientific Research Applications

N-tert-butyl-4-methoxy-3-(propylsulfamoyl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-4-methoxy-3-(propylsulfamoyl)benzamide is unique due to the presence of the propylsulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .

Properties

IUPAC Name

N-tert-butyl-4-methoxy-3-(propylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S/c1-6-9-16-22(19,20)13-10-11(7-8-12(13)21-5)14(18)17-15(2,3)4/h7-8,10,16H,6,9H2,1-5H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHJJFBHDHZYCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC(C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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